molecular formula C8H10ClNO2 B13119006 1-(5-Chloro-2-methoxypyridin-3-yl)ethanol

1-(5-Chloro-2-methoxypyridin-3-yl)ethanol

Cat. No.: B13119006
M. Wt: 187.62 g/mol
InChI Key: SOXCLMYEBPGECZ-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxypyridin-3-yl)ethanol is an organic compound with the molecular formula C7H8ClNO2. It is a derivative of pyridine, characterized by the presence of a chloro and methoxy group on the pyridine ring, along with an ethanol group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-2-methoxypyridin-3-yl)ethanol typically involves the reaction of 5-chloro-2-methoxypyridine with an appropriate reagent to introduce the ethanol group. One common method is the reduction of 5-chloro-2-methoxypyridine-3-carbaldehyde using a reducing agent such as sodium borohydride (NaBH4) in a suitable solvent like methanol or ethanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-2-methoxypyridin-3-yl)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(5-Chloro-2-methoxypyridin-3-yl)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methoxypyridin-3-yl)ethanol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the chloro and methoxy groups can influence its binding affinity and specificity towards these targets. The exact pathways involved would depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the chloro and methoxy groups on the pyridine ring, along with the ethanol group, makes it a versatile compound for various applications .

Properties

Molecular Formula

C8H10ClNO2

Molecular Weight

187.62 g/mol

IUPAC Name

1-(5-chloro-2-methoxypyridin-3-yl)ethanol

InChI

InChI=1S/C8H10ClNO2/c1-5(11)7-3-6(9)4-10-8(7)12-2/h3-5,11H,1-2H3

InChI Key

SOXCLMYEBPGECZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(N=CC(=C1)Cl)OC)O

Origin of Product

United States

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